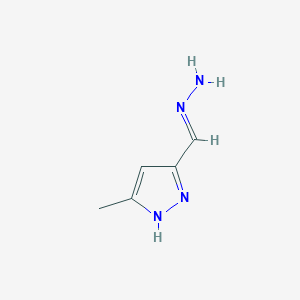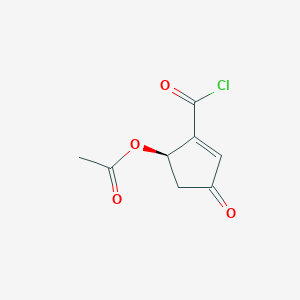
(1R)-2-(Chlorocarbonyl)-4-oxocyclopent-2-en-1-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R)-2-(Chlorocarbonyl)-4-oxocyclopent-2-en-1-yl acetate is an organic compound with a unique structure that includes a chlorocarbonyl group and an acetate group attached to a cyclopentene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2-(Chlorocarbonyl)-4-oxocyclopent-2-en-1-yl acetate typically involves the reaction of cyclopentadiene with phosgene to introduce the chlorocarbonyl group. The resulting intermediate is then reacted with acetic anhydride to form the acetate ester. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to ensure the compound meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
(1R)-2-(Chlorocarbonyl)-4-oxocyclopent-2-en-1-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the chlorocarbonyl group or to convert it into other functional groups.
Substitution: The acetate group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure high selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can result in a variety of esters or ethers.
Applications De Recherche Scientifique
(1R)-2-(Chlorocarbonyl)-4-oxocyclopent-2-en-1-yl acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (1R)-2-(Chlorocarbonyl)-4-oxocyclopent-2-en-1-yl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorocarbonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The acetate group may also play a role in enhancing the compound’s solubility and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R)-2-(Chlorocarbonyl)-4-oxocyclopent-2-en-1-yl methyl ester: Similar structure but with a methyl ester group instead of an acetate group.
(1R)-2-(Chlorocarbonyl)-4-oxocyclopent-2-en-1-yl ethyl ester: Similar structure but with an ethyl ester group.
Uniqueness
The uniqueness of (1R)-2-(Chlorocarbonyl)-4-oxocyclopent-2-en-1-yl acetate lies in its specific combination of functional groups, which provides distinct reactivity and potential applications. The presence of both the chlorocarbonyl and acetate groups allows for versatile chemical modifications and interactions with biological targets.
Propriétés
Numéro CAS |
76865-78-6 |
|---|---|
Formule moléculaire |
C8H7ClO4 |
Poids moléculaire |
202.59 g/mol |
Nom IUPAC |
[(1R)-2-carbonochloridoyl-4-oxocyclopent-2-en-1-yl] acetate |
InChI |
InChI=1S/C8H7ClO4/c1-4(10)13-7-3-5(11)2-6(7)8(9)12/h2,7H,3H2,1H3/t7-/m1/s1 |
Clé InChI |
IAAJPNLTBLXGOE-SSDOTTSWSA-N |
SMILES isomérique |
CC(=O)O[C@@H]1CC(=O)C=C1C(=O)Cl |
SMILES canonique |
CC(=O)OC1CC(=O)C=C1C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9,9-Dimethylbicyclo[3.3.1]nonane](/img/structure/B14436375.png)

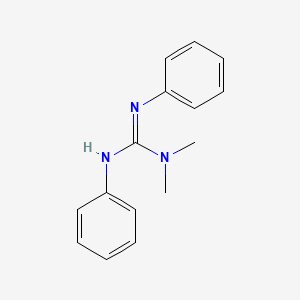

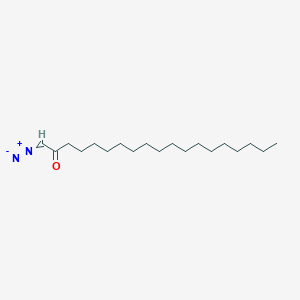
![N,N-Dimethyl-4-[(triphenyl-lambda~5~-phosphanylidene)amino]aniline](/img/structure/B14436399.png)
![1-[[2-(Benzoyloxy)ethoxy]methyl]-5-methyluracil](/img/structure/B14436406.png)
![4-[2-(4-Phenyl-1H-pyrazol-1-yl)ethoxy]phenol](/img/structure/B14436412.png)
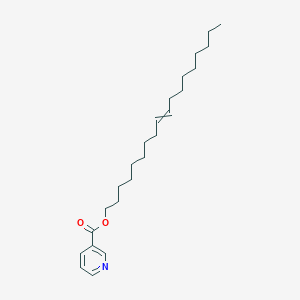
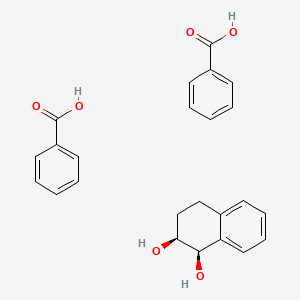

![1-[2-(4-Bromobenzene-1-sulfonyl)ethenyl]-2-chlorobenzene](/img/structure/B14436437.png)

